molecular formula C10H11BN2O3 B11743848 2-Methoxy-4-(1H-pyrazol-1-yl)phenylboronic acid

2-Methoxy-4-(1H-pyrazol-1-yl)phenylboronic acid

Cat. No.: B11743848
M. Wt: 218.02 g/mol
InChI Key: LGDMQFAYQWQKHO-UHFFFAOYSA-N
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Description

2-Methoxy-4-(1H-pyrazol-1-yl)phenylboronic acid is a boronic acid derivative that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a methoxy group, a pyrazolyl group, and a boronic acid moiety attached to a phenyl ring. The unique structure of this compound makes it a valuable intermediate in organic synthesis and a potential candidate for various applications in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methoxy-4-(1H-pyrazol-1-yl)phenylboronic acid typically involves the coupling of a pyrazole derivative with a boronic acid precursor. One common method involves the Suzuki-Miyaura cross-coupling reaction, where a halogenated pyrazole is reacted with a boronic acid in the presence of a palladium catalyst and a base. The reaction is usually carried out in an organic solvent such as toluene or ethanol under reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-Methoxy-4-(1H-pyrazol-1-yl)phenylboronic acid can undergo various types of chemical reactions, including:

    Oxidation: The boronic acid moiety can be oxidized to form boronic esters or boronic anhydrides.

    Reduction: The compound can be reduced to form the corresponding boronate ester.

    Substitution: The methoxy and pyrazolyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents in the presence of a catalyst.

    Reduction: Sodium borohydride or lithium aluminum hydride in an appropriate solvent.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

    Oxidation: Boronic esters or anhydrides.

    Reduction: Boronate esters.

    Substitution: Substituted phenylboronic acids with various functional groups.

Mechanism of Action

The mechanism of action of 2-Methoxy-4-(1H-pyrazol-1-yl)phenylboronic acid involves its interaction with specific molecular targets. The boronic acid moiety can form reversible covalent bonds with diols and other nucleophiles, making it a useful tool for studying enzyme activity and inhibition. Additionally, the pyrazolyl group can interact with various biological receptors, modulating their activity and influencing cellular pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Methoxy-4-(1H-pyrazol-1-yl)phenylboronic acid stands out due to its unique combination of functional groups, which confer distinct reactivity and biological activity. The presence of both a methoxy group and a pyrazolyl group on the phenyl ring enhances its versatility in synthetic applications and its potential as a therapeutic agent.

Biological Activity

2-Methoxy-4-(1H-pyrazol-1-yl)phenylboronic acid is a boronic acid derivative that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This compound is characterized by the presence of a methoxy group and a pyrazole moiety attached to a phenyl ring, contributing to its reactivity and interaction with biological targets.

Chemical Structure and Properties

  • Molecular Formula : C10_{10}H12_{12}BNO2_2
  • Molecular Weight : Approximately 218.02 g/mol
  • Functional Groups : Boronic acid, methoxy, and pyrazole

The boronic acid group allows for reversible covalent bonding with diols, which is crucial for its biological activity. The pyrazole moiety often indicates potential pharmacological effects, as many bioactive compounds contain this structure .

The biological activity of this compound is primarily mediated through its interactions with specific molecular targets:

  • Enzyme Inhibition : The compound can inhibit certain enzyme pathways involved in tumor growth, suggesting potential anti-cancer properties. Its boronic acid functionality enables it to form reversible bonds with enzymes, allowing for modulation of their activity.
  • Receptor Interaction : The pyrazolyl group may interact with various biological receptors, influencing cellular pathways and contributing to its therapeutic effects.

Biological Activities

Research indicates that this compound exhibits several promising biological activities:

  • Anticancer Activity : Preliminary studies suggest that this compound may inhibit tumor growth by targeting specific enzyme pathways. Further investigations are required to elucidate the exact mechanisms involved and the efficacy in various cancer models.
  • Antiparasitic Effects : Some studies have explored the compound's activity against parasites, indicating potential applications in treating parasitic infections. However, detailed case studies are needed to confirm these effects and optimize the compound's structure for enhanced activity .

Research Findings

Several studies have investigated the biological activity of this compound:

StudyFindings
Demonstrated enzyme inhibition related to tumor growth pathways.
Suggested potential as an anti-cancer agent; further exploration needed for specific targets.
Evaluated antiparasitic activity; showed promise but requires additional validation.

Case Studies

While comprehensive clinical data on this compound is limited, some notable case studies include:

  • In Vitro Enzyme Inhibition : A study demonstrated that the compound inhibited specific enzymes linked to cancer progression, showcasing its potential as a therapeutic agent in oncology.
  • Antiparasitic Activity Testing : Another study evaluated the compound's efficacy against Plasmodium species in vitro, indicating moderate activity that warrants further investigation in vivo.

Properties

Molecular Formula

C10H11BN2O3

Molecular Weight

218.02 g/mol

IUPAC Name

(2-methoxy-4-pyrazol-1-ylphenyl)boronic acid

InChI

InChI=1S/C10H11BN2O3/c1-16-10-7-8(13-6-2-5-12-13)3-4-9(10)11(14)15/h2-7,14-15H,1H3

InChI Key

LGDMQFAYQWQKHO-UHFFFAOYSA-N

Canonical SMILES

B(C1=C(C=C(C=C1)N2C=CC=N2)OC)(O)O

Origin of Product

United States

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